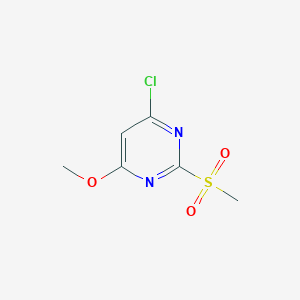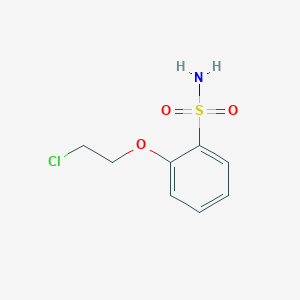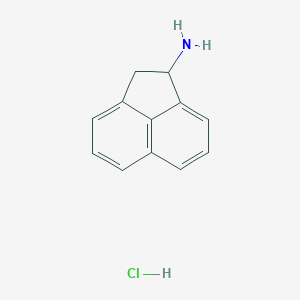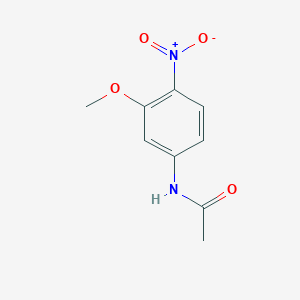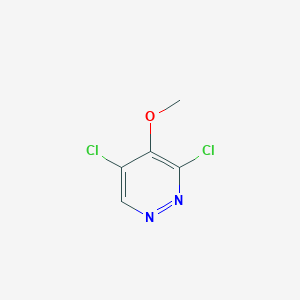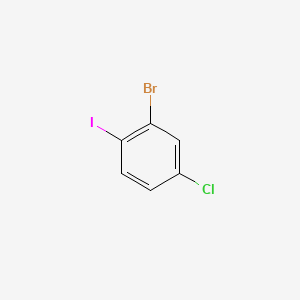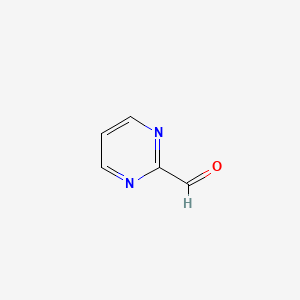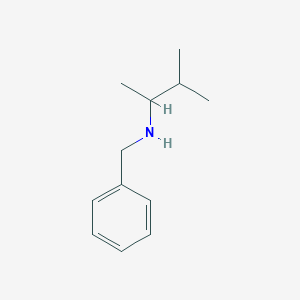
4-(5-bromo-1H-indol-3-yl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromo-1H-indol-3-yl)-2-butanone, also known as 5-bromoindole-2-butanone, is a heterocyclic compound that has been widely studied for its various applications in scientific research. It is a versatile compound that can be used for a variety of purposes in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Novel Indole-Based Compounds
A study by Nazir et al. (2018) described the synthesis of various indole-based compounds, including derivatives of 4-(1H-indol-3-yl)butanoic acid. These compounds demonstrated potent inhibitory potential against the urease enzyme and had mild cytotoxicity, making them valuable in drug design programs (Nazir et al., 2018).
Properties of Aza-Heterocyclic Compounds
Research by Hotsulia (2019) highlighted the significance of pyrrole, 1,2,4-triazole, and indole derivatives in drug development. The combination of these heterocycles increases the probability of finding substances with biological activity (Hotsulia, 2019).
Potential as Antidiabetic Agents
Another study by Nazir et al. (2018) focused on the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. These compounds were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme, showing promise as antidiabetic agents (Nazir et al., 2018).
Chemical Synthesis and Analysis
Synthesis of Substituted Indolines and Indoles
Dunetz and Danheiser (2005) reported a method for synthesizing substituted indolines and indoles, which are important in chemical synthesis and have applications in pharmaceuticals (Dunetz & Danheiser, 2005).
Intramolecular Annulation of Alkynes
Zhang and Larock (2003) described the palladium-catalyzed intramolecular annulation of alkynes to produce various gamma-carboline derivatives, demonstrating the chemical versatility of indole derivatives (Zhang & Larock, 2003).
Miscellaneous Applications
Attractant for Fruit Flies
A study by Pradika et al. (2020) synthesized a compound similar to 4-(5-bromo-1H-indol-3-yl)-2-butanone and tested it as an attractant for fruit flies, showing its potential in pest control applications (Pradika et al., 2020).
Molecular Docking Studies
The synthesized indole derivatives were subjected to in silico molecular docking studies against various targets, indicating their potential in targeting specific biological pathways (Hotsulia, 2019).
Safety and Hazards
Direcciones Futuras
The study of indole derivatives is a very active area of research, due to their prevalence in natural products and their wide range of biological activities. Future research on “4-(5-bromo-1H-indol-3-yl)-2-butanone” could involve exploring its synthesis, its reactivity, its potential biological activity, and its possible applications .
Propiedades
IUPAC Name |
4-(5-bromo-1H-indol-3-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBGIWSHPOWWKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455917 |
Source


|
| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552314-85-9 |
Source


|
| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

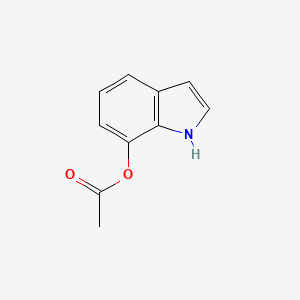


![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
